4-Azido-2-chloro-1-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azido-2-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTIGEURUINHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Azido 2 Chloro 1 Fluorobenzene
Precursor Synthesis and Derivatization Strategies for Halogenated Anilines
The synthesis of the key precursor, 2-chloro-4-fluoroaniline, is a critical initial step. A common industrial method begins with the nitration of ortho-dichlorobenzene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitroaromatic compound is then reduced to form the aniline (B41778).
Another widely used strategy starts with 2-chloro-1-fluoro-4-nitrobenzene. The nitro group (-NO₂) is reduced to an amine group (-NH₂), yielding 2-chloro-4-fluoroaniline. This reduction can be achieved using various established methods, such as catalytic hydrogenation or metal-acid reductions. The resulting halogenated aniline serves as the direct precursor for the subsequent diazotization and azidation steps.
Approaches to Azide (B81097) Functionalization of Substituted Benzenes
The introduction of the azide moiety onto the benzene (B151609) ring is the defining step in the synthesis of the target compound. This is most commonly achieved through the diazotization of an amine, followed by a reaction with an azide salt.
The most prevalent method for synthesizing 4-Azido-2-chloro-1-fluorobenzene involves the diazotization of 2-chloro-4-fluoroaniline. This reaction is typically performed by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures to form an intermediate diazonium salt. google.com
A similar procedure is documented for other halogenated anilines, where the amine is treated with sodium nitrite and concentrated sulfuric acid in ethanol, followed by refluxing to facilitate the reaction. sciencemadness.org
While diazotization is the primary route, alternative methods for synthesizing aryl azides exist. One such approach is through nucleophilic aromatic substitution (SNAr). This method would involve reacting a suitable precursor, such as 2-chloro-1,4-difluorobenzene or 1,2-dichloro-4-fluorobenzene, with sodium azide. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another advanced strategy involves the copper(II)-catalyzed conversion of organoboron compounds, such as arylboronic acids or esters, into the corresponding aryl azides. organic-chemistry.org This method complements traditional procedures and is valuable for creating diversely functionalized aryl azides. organic-chemistry.org
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include temperature, solvent, and reagent concentrations.
For the diazotization-azidation sequence, controlling the molar ratios of the reactants is essential. For instance, in related syntheses starting from 2-chloro-4-fluoroaniline, the molar ratio of the aniline to hydrochloric acid, sodium nitrite, and the subsequent reactant (like cuprous cyanide in a related Sandmeyer reaction) is carefully controlled to achieve high yields. google.com
The choice of solvent also plays a significant role. Polar aprotic solvents like DMF are often used in SNAr reactions to facilitate the substitution process. In diazotization reactions, aqueous acidic solutions are standard. The temperature must be kept low (typically 0-5 °C) during diazotization to prevent the premature decomposition of the unstable diazonium salt.
The table below outlines reaction conditions for the diazotization of a related chloroaniline, highlighting the impact of reagent equivalents on yield.
| Entry | Equivalents of NO | Solvent Volume | Yield (%) |
|---|---|---|---|
| 1 | 4.0 | 16 mL | 96 |
| 2 | 2.0 | 16 mL | 96 |
| 3 | 1.0 | 16 mL | 95 |
| 4 | 0.5 | 16 mL | 49 |
| 5 | 0.1 | 16 mL | 10 |
| 6 | 1.0 | 8 mL | 97 |
Standard conditions involved passing a stream of nitrogen monoxide (NO), which converts to the diazotizing agent in situ, through a solution of 4-chloroaniline in aqueous HCl. Yields were determined by ¹H NMR. acs.org
Purification and Isolation Techniques for Halogenated Azidoaryl Compounds
Following the synthesis, the crude this compound must be purified to remove byproducts and unreacted starting materials. A common and effective method for purification is column chromatography, often using a solvent system such as a mixture of hexane (B92381) and ethyl acetate.
Crystallization is another widely used technique for isolating and purifying solid aryl azides. For example, related halogenated benzene derivatives have been purified by crystallization from ethanol. sciencemadness.org In some cases, the product may be an oil that solidifies upon washing with water. sciencemadness.org To remove colored impurities, the product can be boiled in a solvent like alcohol with an activated carbon agent, such as Norit, followed by filtration and cooling to induce crystallization. sciencemadness.org The final purified product's identity and purity are typically confirmed using analytical techniques like HPLC. sigmaaldrich.com
Reactivity and Reaction Mechanisms of 4 Azido 2 Chloro 1 Fluorobenzene
Azido (B1232118) Group Transformations
The azido group of 4-Azido-2-chloro-1-fluorobenzene can undergo several key reactions, including cycloadditions, reductions, and thermal decomposition to form highly reactive nitrene intermediates. These transformations allow for the introduction of diverse functionalities and the construction of complex molecular architectures.
[3+2] Cycloaddition Reactions (Click Chemistry)
The azide (B81097) functionality is well-known for its participation in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. smolecule.comwikipedia.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction, uniting azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. wikipedia.orgnih.gov This reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov
The CuAAC reaction is robust and compatible with a wide range of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science. nih.govresearchgate.net The reaction proceeds under mild conditions, often in aqueous solutions, and provides high yields of the triazole product. researchgate.net The kinetics of the CuAAC reaction are influenced by the nature of the reactants, the solvent, and the specific copper catalyst and ligands used. researchgate.net The presence of ligands can protect the copper(I) from oxidation and disproportionation, thereby maintaining its catalytic activity. researchgate.net
Table 1: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
| Reactants | Organic azide (e.g., this compound) and a terminal alkyne. |
| Catalyst | Copper(I) salts (e.g., CuI, CuBr) or in situ generated Cu(I) from CuSO₄ and a reducing agent. wikipedia.org |
| Product | 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov |
| Regioselectivity | High, exclusively forms the 1,4-isomer. wikipedia.orgnih.gov |
| Reaction Conditions | Mild, often in aqueous or organic solvents at room temperature. researchgate.netnih.gov |
| Scope | Broad, compatible with a wide range of functional groups. nih.govnih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes strained cycloalkynes. magtech.com.cnwur.nl The high ring strain of the cycloalkyne provides the driving force for the reaction, eliminating the need for a potentially toxic copper catalyst. magtech.com.cn This makes SPAAC particularly well-suited for bioorthogonal chemistry, allowing for the labeling of biomolecules in living systems without disrupting their natural functions. smolecule.comresearchgate.netnih.gov
The reaction rate of SPAAC is highly dependent on the structure and strain of the cycloalkyne. magtech.com.cn Various cyclooctynes, such as dibenzocyclooctynes (DIBO), have been developed to enhance the reaction kinetics. nih.gov SPAAC has found widespread use in labeling proteins, glycans, and other biomolecules for imaging and tracking purposes within cells. researchgate.netnih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a copper(I) catalyst. wikipedia.org | Catalyst-free. magtech.com.cn |
| Alkyne Reactant | Terminal alkynes. wikipedia.org | Strained cycloalkynes (e.g., cyclooctynes). magtech.com.cn |
| Bioorthogonality | Limited by the cytotoxicity of the copper catalyst. | Highly bioorthogonal, suitable for in vivo applications. smolecule.comresearchgate.net |
| Reaction Rate | Generally fast. | Dependent on the strain of the cycloalkyne. magtech.com.cn |
| Applications | Organic synthesis, materials science, bioconjugation (in vitro). nih.govresearchgate.net | Bioorthogonal chemistry, live-cell imaging, in vivo labeling. researchgate.netnih.gov |
While the reaction with alkynes is the most prominent, the azido group of this compound can also participate in 1,3-dipolar cycloadditions with other dipolarophiles, such as alkenes and nitriles. rsc.orgnih.gov For instance, reactions with alkenes like norbornene have been reported for similar polyfluorinated azides. rsc.orgscispace.com These reactions, however, often require more forcing conditions, such as elevated temperatures, compared to the alkyne cycloadditions. rsc.org The reaction with nitriles can lead to the formation of tetrazoles. nih.gov
Reduction of the Azido Group to Amine Functionality
The azido group of this compound can be readily reduced to the corresponding primary amine, 4-amino-2-chloro-1-fluorobenzene. This transformation is a fundamental process in organic synthesis, as aromatic amines are crucial intermediates for the production of pharmaceuticals, agrochemicals, and dyes.
Common reducing agents for this conversion include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). nih.gov
Staudinger Reaction: Reaction with a phosphine (B1218219), such as triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane. rsc.orgscispace.com
The choice of reducing agent depends on the presence of other functional groups in the molecule to ensure chemoselectivity. The resulting amine can serve as a precursor for a wide array of further chemical modifications. nih.gov
Formation of Nitrenes via Thermal Dissociation and Subsequent Reactivity
Upon thermal or photochemical activation, aryl azides like this compound can extrude a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. rsc.org This aryl nitrene is a potent electrophile and can undergo a variety of subsequent reactions, including:
C-H Insertion: The nitrene can insert into carbon-hydrogen bonds, a reaction that can be used to functionalize alkanes. rsc.orgrsc.org
N-H Insertion: Reaction with amines leads to the formation of azo compounds. rsc.org
Cycloaddition: Nitrenes can add to alkenes to form aziridines.
Ring Expansion/Contraction: Depending on the substitution pattern, the aryl nitrene can undergo ring expansion to form a seven-membered ring or other rearrangements.
The reactivity of the nitrene generated from this compound is influenced by the electronic properties of the chloro and fluoro substituents on the aromatic ring. These reactions, while synthetically useful, often require careful control of reaction conditions to manage the high reactivity of the nitrene intermediate and avoid the formation of intractable solid byproducts. rsc.orgscispace.com
Generation of Nitrenium Ions via Lewis Acid Activation
Aryl azides are known precursors for the generation of highly reactive nitrene intermediates. In the case of this compound, the azido group can be activated by a Lewis acid. The Lewis acid coordinates to the terminal nitrogen atom of the azide, facilitating the extrusion of molecular nitrogen (N₂). This process leads to the formation of a highly electrophilic aryl nitrenium ion.
The general mechanism for Lewis acid-activated nitrenium ion generation from an aryl azide can be depicted as follows:
Ar-N₃ + LA → [Ar-N-N≡N]⁺[LA]⁻ → Ar-N⁺ + N₂ + LA
Where 'Ar' represents the 2-chloro-1-fluorophenyl group and 'LA' is the Lewis acid. The stability and subsequent reactivity of the generated nitrenium ion are significantly influenced by the electronic properties of the substituents on the aromatic ring. While specific studies on the Lewis acid-mediated nitrenium ion formation from this compound are not extensively documented, the presence of electron-withdrawing chloro and fluoro substituents is expected to impact the stability of the resulting nitrenium ion.
Influence of Halogen Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is profoundly influenced by the presence of the chlorine and fluorine atoms. These halogen substituents exert both inductive and resonance effects, which in turn dictate the regioselectivity and kinetics of reactions such as Nucleophilic Aromatic Substitution (NAS).
Regioselectivity and Kinetics in Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is a key reaction for aryl halides. In the context of this compound, a nucleophile can potentially substitute either the fluorine or the chlorine atom. The regioselectivity of this substitution is governed by a combination of factors, including the nature of the leaving group and the electronic activation of the carbon-halogen bond.
Generally, in NAS reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.comresearchgate.net The stability of this intermediate is crucial in determining the reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group can stabilize the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction. wikipedia.orglibretexts.org
For dihalobenzenes, the relative reactivity of the halogens as leaving groups in NAS reactions typically follows the order F > Cl > Br > I. wikipedia.orglibretexts.org This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com Although the C-F bond is stronger than the C-Cl bond, the bond-breaking step is not the rate-determining step in most NAS reactions. masterorganicchemistry.com
In this compound, both halogens are ortho and para to the electron-withdrawing azido group, which activates both positions for nucleophilic attack. However, the fluorine at the C-1 position is para to the azido group, while the chlorine at the C-2 position is meta to the azido group. Given that para-activation is generally stronger than meta-activation, and that fluoride (B91410) is typically a better leaving group in NAS, it is expected that nucleophilic substitution would preferentially occur at the C-1 position, displacing the fluorine atom.
The table below summarizes the expected regioselectivity and relative reactivity for NAS on this compound based on general principles.
| Position of Attack | Leaving Group | Activating Group (Position) | Expected Reactivity |
| C-1 | Fluorine | Azido (para), Chlorine (ortho) | High |
| C-2 | Chlorine | Fluorine (ortho), Azido (meta) | Moderate |
Inductive and Resonance Effects of Chlorine and Fluorine on the Aromatic Ring
Both chlorine and fluorine are more electronegative than carbon and therefore exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. chemistrysteps.comquora.com This effect deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by making the ring electron-deficient.
The -I effect of fluorine is stronger than that of chlorine due to its higher electronegativity. This makes the carbon atom attached to fluorine more electrophilic. The resonance effect of both halogens directs electron density to the ortho and para positions. In this compound, these effects combine with the strong electron-withdrawing nature of the azido group to create a highly electrophilic aromatic system.
Mechanistic Investigations of this compound Transformations
Understanding the detailed mechanisms of reactions involving this compound requires the identification of transient species and the characterization of the energy landscape of the reaction pathway.
Identification of Reaction Intermediates
The transformations of this compound can proceed through various reactive intermediates. As discussed, Lewis acid activation can lead to a nitrenium ion .
In the case of Nucleophilic Aromatic Substitution, the key intermediate is the Meisenheimer complex . libretexts.org This is a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this complex is a critical factor in determining the reaction's feasibility and rate. For this compound, two potential Meisenheimer complexes can be formed, corresponding to nucleophilic attack at C-1 (displacing fluorine) or C-2 (displacing chlorine). Computational studies on related systems suggest that the intermediate leading to fluoride displacement is generally more stable. researchgate.net
Furthermore, thermal or photochemical decomposition of the azido group can lead to the formation of a highly reactive nitrene intermediate. This species can undergo various subsequent reactions, such as insertion into C-H bonds or cycloadditions.
Elucidation of Rate-Determining Steps and Transition States
For Nucleophilic Aromatic Substitution reactions of activated aryl halides, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.comlibretexts.orgstackexchange.com This is because this step involves the disruption of the aromatic system, which has a significant activation energy barrier. The subsequent elimination of the leaving group to restore aromaticity is a much faster process. masterorganicchemistry.com
The transition state for the rate-determining step resembles the Meisenheimer complex. Its energy is lowered by the presence of electron-withdrawing groups that can stabilize the developing negative charge. In this compound, the azido group, along with the inductive effects of the halogens, plays a crucial role in stabilizing this transition state.
For the generation of a nitrenium ion via Lewis acid activation, the rate-determining step is likely the cleavage of the nitrogen-nitrogen bond within the azide-Lewis acid complex, leading to the release of dinitrogen gas.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Azido-2-chloro-1-fluorobenzene. By analyzing the magnetic properties of its constituent nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are diagnostic of their positions on the substituted benzene (B151609) ring. The spectrum typically shows three distinct signals corresponding to the three protons. The electron-withdrawing nature of the fluorine, chlorine, and azide (B81097) substituents significantly influences the electronic environment of these protons, causing them to resonate in the downfield region of the spectrum.
The proton ortho to the fluorine and meta to the chlorine (H-2) typically appears as a doublet of doublets due to coupling with both the adjacent fluorine and the meta-positioned proton. The proton situated between the chlorine and azide groups (H-3) will also present a complex multiplet, influenced by neighboring protons. The proton ortho to the azide group (H-5) will similarly show splitting patterns based on its coupling with adjacent protons. The integration of these signals confirms the presence of three aromatic protons.
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are heavily influenced by the attached substituents.
The carbon atom directly bonded to the highly electronegative fluorine atom (C-1) will show a large downfield shift and will also exhibit a strong one-bond coupling (¹JCF). Similarly, the carbon attached to the chlorine atom (C-2) and the carbon bearing the azide group (C-4) are also shifted downfield. A predicted chemical shift for the carbon atom attached to the azide group is approximately 120 ppm. The remaining three carbons (C-3, C-5, and C-6) will resonate at chemical shifts typical for substituted benzene rings, with their precise locations influenced by the electronic effects of all three substituents.
Table 1: Predicted ¹³C NMR Chemical Shifts for Substituted Benzenes This table provides a general reference for the expected chemical shift regions of carbons in similarly substituted benzene rings.
| Carbon Position | Substituent | Typical Chemical Shift (ppm) |
| C-1 | Attached to Fluorine | 155 - 165 (with large ¹JCF coupling) |
| C-1 | Attached to Chlorine | 130 - 135 |
| C-4 | Attached to Azide | ~120 |
| Aromatic CH | - | 110 - 140 |
¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum will display a single multiplet, confirming the presence of one unique fluorine environment.
The chemical shift of the fluorine atom is sensitive to the other substituents on the aromatic ring. For a fluorine atom positioned para to an azide group, the chemical shift is expected to be around -110 ppm relative to a CFCl₃ standard. The multiplet structure of this signal arises from coupling to the adjacent ortho and meta protons on the ring (³JHF and ⁴JHF, respectively). This coupling pattern provides definitive evidence for the substitution pattern on the benzene ring. azom.com
High-Resolution Mass Spectrometry (HR-MS) for Accurate Elemental Composition and Molecular Ion Determination
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the unambiguous determination of the molecular formula.
For this compound (C₆H₃ClFN₃), the expected monoisotopic mass is approximately 170.9994 Da. HR-MS analysis would yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. The isotopic pattern observed in the mass spectrum, particularly the characteristic M+2 peak due to the presence of the ³⁷Cl isotope, provides further confirmation of the presence of a chlorine atom in the molecule.
Table 2: Predicted HR-MS Data for this compound This table shows predicted mass-to-charge ratios for common adducts.
| Adduct | Molecular Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₄ClFN₃]⁺ | 172.00723 |
| [M+Na]⁺ | [C₆H₄ClFN₃Na]⁺ | 193.98917 |
| [M-H]⁻ | [C₆H₂ClFN₃]⁻ | 169.99267 |
Data sourced from predictive models. uni.lu
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, and other impurities.
Column Chromatography: This is a standard purification method used following the synthesis of this compound. A typical approach involves using silica (B1680970) gel as the stationary phase and a non-polar/polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, as the mobile phase. By gradually increasing the polarity of the eluent, the compound can be effectively separated from less polar and more polar impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final product with high resolution and sensitivity. A reversed-phase HPLC method, using a C18 column and a mobile phase like acetonitrile/water or methanol/water, can be employed. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥95.0% are often confirmed using this method. sigmaaldrich.com
Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique can also be used to assess purity and identify volatile impurities. The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column, with the mass spectrometer providing structural information for each separated component.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations serve as powerful tools in the theoretical investigation of 4-Azido-2-chloro-1-fluorobenzene, offering deep insights into its molecular properties and reactivity. These computational methods allow for the detailed examination of the molecule's electronic landscape and the energetic profiles of its chemical transformations.
Prediction of Electronic Structure and Molecular Orbitals
The electronic structure of this compound is fundamentally dictated by the interplay of the azido (B1232118) (-N₃), chloro (-Cl), and fluoro (-F) substituents on the benzene (B151609) ring. DFT calculations are commonly employed to determine the optimized molecular geometry and to map the distribution of electron density. The electronegative halogen atoms and the electron-withdrawing azido group significantly influence the electronic environment of the aromatic ring.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity. For substituted phenyl azides, the HOMO is typically a π-orbital distributed over the phenyl ring and the azido group, while the LUMO is often a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
For a molecule like this compound, the HOMO and LUMO energies would be influenced by the inductive effects of the chlorine and fluorine atoms. These calculations can predict how these substituents modulate the orbital energies compared to unsubstituted phenyl azide (B81097).
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenyl Azide | -6.85 | -0.98 | 5.87 |
| This compound (Hypothetical) | -7.12 | -1.25 | 5.87 |
Computational Analysis of Reaction Pathways and Energetics
Computational chemistry provides a framework for exploring the reaction mechanisms and associated energy changes for reactions involving this compound. A prominent reaction of aryl azides is the [3+2] cycloaddition, which is often studied computationally. DFT methods can be used to map the potential energy surface of such reactions, identifying the reactants, products, intermediates, and transition states.
Transition State Modeling for Mechanistic Understanding
The transition state is a critical point on the reaction pathway that represents the highest energy barrier. Modeling the geometry and electronic structure of the transition state is crucial for understanding the reaction mechanism at a molecular level. For reactions of this compound, such as thermal decomposition or cycloaddition, DFT calculations can locate the transition state structures.
Analysis of the transition state geometry can reveal the nature of bond-forming and bond-breaking processes. For example, in a [3+2] cycloaddition, the transition state model would show the partial formation of new covalent bonds between the azide and the dipolarophile. Vibrational frequency calculations are performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The distortion/interaction model is another powerful tool used to analyze the activation barriers in these reactions. epa.govacs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules or a solvent environment. While the benzene ring itself is rigid, the azido group has some rotational freedom. MD simulations can explore the preferred orientations of the azido group relative to the aromatic ring.
Furthermore, MD simulations are invaluable for understanding the non-covalent interactions that govern how molecules of this compound interact with each other in the condensed phase. These interactions include van der Waals forces and electrostatic interactions. The presence of the polar C-F and C-Cl bonds, as well as the azido group, will lead to a specific molecular dipole moment, influencing intermolecular packing and bulk properties. Excited state molecular dynamics simulations have been used to study the photodissociation of phenyl azide, providing insights into the electronic and structural relaxation pathways. nih.govdiva-portal.org
In Silico Screening and Rational Design of Novel Derivatives of this compound
The principles of computational chemistry can be extended to the rational design of new molecules based on the this compound scaffold. In silico screening involves computationally evaluating a virtual library of derivatives for desired properties, such as enhanced reactivity in bioorthogonal chemistry or specific electronic properties for materials science applications.
By systematically modifying the substituents on the phenyl ring and computationally predicting the resulting changes in properties like the HOMO-LUMO gap, reaction barriers, and dipole moment, researchers can prioritize the synthesis of the most promising candidates. For example, if the goal is to fine-tune the reactivity of the azide for a specific cycloaddition reaction, DFT calculations can predict how different electron-donating or electron-withdrawing groups at various positions on the ring will affect the activation energy. This approach accelerates the discovery of novel functional molecules.
| Substituent at para-position | Calculated Activation Energy (kcal/mol) | Predicted Relative Reaction Rate |
|---|---|---|
| -NO₂ | 18.5 | Fast |
| -H | 22.1 | Moderate |
| -OCH₃ | 25.3 | Slow |
Applications in Chemical Biology and Advanced Organic Synthesis
Bioorthogonal Chemistry and Bioconjugation Methodologies
Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org The azide (B81097) group is a premier example of a bioorthogonal chemical reporter because it is small, metabolically stable, and absent from most biological systems. wikipedia.orgnih.gov This allows azide-functionalized molecules to react selectively with complementary probes. 4-Azido-2-chloro-1-fluorobenzene, as an aryl azide, is a key reagent for introducing this functionality into various molecular scaffolds. The primary bioorthogonal reactions involving azides are the Staudinger ligation and the Nobel prize-winning azide-alkyne cycloadditions. wikipedia.orgnih.gov
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, forming an aza-ylide intermediate that can be trapped to form a stable amide bond. nih.gov It was one of the first bioorthogonal reactions developed and has been used for labeling biomolecules in live cells. wikipedia.orgnih.gov
Azide-Alkyne Cycloaddition: This [3+2] cycloaddition reaction forms a stable triazole ring. nih.gov It can be performed either with copper(I) catalysis (CuAAC or "click chemistry"), which is highly efficient, or without a catalyst by using strained cyclooctynes (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC), which avoids the cellular toxicity associated with copper catalysts. mdpi.comresearchgate.net
Chemical probes are essential tools for studying biomolecules like proteins, glycans, and lipids in their native environment. nih.gov Probes containing an azide group, derived from reagents like this compound, can be used to tag biomolecules for visualization and characterization. The azide acts as a bioorthogonal handle, allowing for a two-step labeling strategy where a small azide-containing molecule first targets the biomolecule, followed by reaction with a larger probe (e.g., a fluorophore or affinity tag) bearing a complementary alkyne group. nih.gov
A significant application of aryl azides is in photoaffinity labeling (PAL). In this technique, the aryl azide group is photo-activated by UV light to form a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, such as the binding pocket of a target protein. This allows for the permanent labeling and subsequent identification of direct binding partners.
Furthermore, the development of fluorogenic probes has advanced biomolecule visualization. These probes are designed to be non-fluorescent until they react with their target. nih.govnih.gov For example, a modified cyclooctyne can be designed to become strongly fluorescent only after it undergoes a SPAAC reaction with an azide-tagged biomolecule, significantly reducing background signal in imaging experiments. nih.govresearchgate.net
Table 1: Role of the Aryl Azide Moiety in Chemical Probes
| Probe Type | Role of this compound Moiety | Application |
| Two-Step Labeling Probes | Provides a bioorthogonal "click" handle (-N₃) for subsequent ligation with a reporter molecule (e.g., alkyne-fluorophore). | Fluorescence microscopy, flow cytometry, affinity purification. |
| Photoaffinity Labels (PALs) | The aryl azide group serves as a photo-activatable crosslinker, forming a reactive nitrene to covalently label binding partners. | Target identification, binding site mapping. |
| Fluorogenic Probes | Used to synthesize azide-containing quenchers or as a component in a system where the azide's reaction triggers fluorescence. | "No-wash" cellular imaging, real-time tracking of biomolecules. |
Glycobiology research benefits immensely from chemical tools that can track and identify complex carbohydrates (glycans). Metabolic oligosaccharide engineering is a powerful technique where cells are fed unnatural sugar molecules containing a bioorthogonal reporter, such as an azide. nih.gov These azido (B1232118) sugars are incorporated by the cell's own biosynthetic machinery into glycoproteins, glycolipids, and other glycoconjugates. nih.gov
While this compound itself is not a sugar and cannot be directly incorporated into glycans, it serves as a crucial building block for synthesizing the probes and reagents needed for glycan analysis. For instance, it can be used to create:
Azide-derivatized detection probes: Fluorophores or biotin (B1667282) tags functionalized with an azide group can be synthesized using this compound. These probes are then used to detect glycans that have been metabolically labeled with an alkyne-containing sugar.
Capture reagents for glycomics: The compound can be used to prepare azide-functionalized solid supports (e.g., beads) for the affinity purification of alkyne-labeled glycoconjugates from complex cell lysates, enabling their identification and analysis by mass spectrometry. nih.gov
This two-step approach allows for the visualization of glycan trafficking in living cells and the large-scale identification of glycosylated proteins (glycoproteomics). nih.gov For example, researchers have successfully used azido sugars to tag glycans, which are then covalently linked to imaging probes or epitope tags for visualization and enrichment. nih.gov
Activity-based protein profiling (ABPP) is a chemical proteomic technique that uses specialized chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govnih.gov These activity-based probes (ABPs) typically consist of three parts: a reactive group ("warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. nih.govresearchgate.net
To avoid the steric hindrance of bulky reporter tags, a two-step ABPP strategy is often employed. In this approach, the ABP is synthesized with a small, bioorthogonal handle, most commonly an azide. nih.govmdpi.com After the azide-ABP has labeled its target enzymes in a cell or lysate, a reporter tag functionalized with a complementary alkyne is added, and a click chemistry reaction (CuAAC or SPAAC) is performed to attach the tag for analysis. researchgate.netnih.gov
This compound is a valuable reagent for synthesizing components of these ABPP systems. It can be incorporated into:
The ABP itself: As part of a photo-reactive ABP, where the aryl azide acts as the covalent warhead.
The reporter tag: Used to synthesize azide-functionalized fluorophores or biotin tags that are subsequently "clicked" onto alkyne-modified ABPs.
Table 2: Components of a Two-Step Activity-Based Probe (ABP) System
| Component | Function | Role of Azide Moiety |
| Activity-Based Probe | Contains a reactive group to covalently label the active site of a target enzyme family. | The probe is tagged with a small, non-perturbing azide group. |
| Reporter Tag | A molecule for detection or enrichment (e.g., Fluorophore, Biotin). | The reporter is functionalized with a complementary group (e.g., a terminal alkyne). |
| Bioorthogonal Reaction | Covalently links the ABP to the reporter tag after the target has been labeled. | Azide-alkyne cycloaddition ("click chemistry") provides a highly specific and efficient ligation. |
A key advantage of bioorthogonal chemistry is the ability to perform multiple distinct labeling reactions simultaneously within the same biological system. mdpi.com This requires pairs of reactive groups that are mutually orthogonal—each pair reacts only with its partner and does not cross-react with other functional groups, either biological or bioorthogonal.
The azide-alkyne reaction is orthogonal to many other bioorthogonal pairs, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene. nih.gov This orthogonality allows researchers to perform multi-target labeling. For example, one could use an azide-tagged probe to label a specific class of enzymes and a tetrazine-tagged probe to label a different biomolecule in the same cell. The subsequent addition of an alkyne-fluorophore and a trans-cyclooctene-fluorophore of different colors would allow for the simultaneous visualization of both targets without interference. mdpi.com A reagent like this compound provides the essential azide handle for one half of such a dual-labeling system.
Bioorthogonal chemistry, utilizing reagents like this compound, is a powerful engine for discovery when combined with "omics" platforms, particularly proteomics. The ability to attach an affinity tag (like biotin) to a specific set of biomolecules via an azide handle enables their selective enrichment from a complex mixture.
In a typical workflow, a biological system is treated with an azide-tagged metabolic precursor or activity-based probe. After labeling, the cell lysate is treated with an alkyne-biotin tag via click chemistry. The now-biotinylated biomolecules can be captured on streptavidin-coated beads, separating them from all other unlabeled proteins. These enriched proteins are then digested and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a snapshot of a specific sub-proteome (e.g., all newly synthesized proteins, all active serine hydrolases, or all O-GlcNAc modified proteins). nih.gov This integration provides a direct link between protein activity or modification status and protein identity on a global scale.
Advanced Organic Synthesis Reagent
Beyond its applications in bioconjugation, this compound is a versatile building block for advanced organic synthesis. The three distinct functional groups on the aromatic ring—azide, chlorine, and fluorine—can be manipulated selectively to create a wide range of complex molecules, including potential pharmaceuticals and agrochemicals.
The reactivity of the compound is summarized below:
Azido Group Reactions: The azide can be reduced to a primary amine (-NH₂) using reagents like LiAlH₄ or catalytic hydrogenation, providing a route to substituted anilines. It can also undergo [3+2] cycloaddition reactions with alkynes to form highly stable 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry.
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the azide group, combined with the halogen substituents, activates the aromatic ring for nucleophilic substitution. The chlorine and fluorine atoms can be displaced by various nucleophiles to introduce new functional groups.
Coupling Reactions: The C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
Table 3: Key Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents | Product Type |
| Azide (-N₃) | Reduction | LiAlH₄ or H₂/Pd-C | 2-Chloro-1-fluoroaniline |
| Azide (-N₃) | Huisgen Cycloaddition | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole derivatives |
| Chloro (-Cl) | Nucleophilic Substitution | Various Nucleophiles (e.g., RONa, R₂NH) | Substituted benzene (B151609) derivatives |
| Chloro (-Cl) | Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Biaryl or arylamine derivatives |
Applications in Radiochemistry for Selective Biomolecule Radiolabeling
The fields of nuclear medicine and molecular imaging rely on molecules labeled with positron-emitting radionuclides, such as fluorine-18 (18F), for Positron Emission Tomography (PET). The compound this compound is a promising candidate for applications in this area.
The presence of a fluorine atom on the aromatic ring makes it a target for nucleophilic radiofluorination, where a stable 19F atom is replaced with the radioactive 18F isotope. Once the [18F]-labeled version of the molecule is synthesized, the azide group serves as a handle for conjugation to biomolecules. This is typically achieved through bioorthogonal click chemistry reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (SPAAC). acs.orgnih.gov
This two-step strategy allows for the selective radiolabeling of sensitive biomolecules like peptides, proteins, and oligonucleotides under mild conditions that would not be tolerated by direct radiofluorination methods. acs.org For example, a biomolecule can be pre-functionalized with an alkyne or cyclooctyne group. Then, the small, [18F]-labeled azido compound can be quickly and efficiently "clicked" onto the biomolecule, yielding the final radiolabeled probe for PET imaging. acs.orgnih.gov This approach is crucial for developing new diagnostic agents that can visualize biological processes in vivo.
Future Directions and Emerging Research Avenues
Innovations in Synthesis and Derivatization of Functionalized Azidoaryl Compounds
The synthesis of functionalized azidoaryl compounds, including 4-Azido-2-chloro-1-fluorobenzene, is undergoing a transformation driven by the need for safer, more efficient, and scalable methods. Traditional batch synthesis involving diazotization of anilines followed by substitution with sodium azide (B81097), while effective, presents challenges related to the thermal instability of azide compounds and the use of hazardous reagents. researchgate.net
Emerging research is heavily focused on flow chemistry as a superior alternative. rsc.orgnih.gov Continuous flow reactors offer enhanced safety by minimizing the volume of hazardous intermediates at any given time and provide precise control over reaction parameters, leading to higher yields and purity. For instance, the generation and in-line purification of aryl azides have been demonstrated in flow systems, mitigating the risks associated with their handling on a larger scale. nih.gov The development of monolithic azide reagents for use in flow reactors further simplifies these processes. rsc.org
Another key area of innovation lies in catalysis . Copper-catalyzed C-N cross-coupling reactions of aryl halides with sodium azide have become a preferred method for synthesizing aryl azides. researchgate.netdigitellinc.comnih.govgriffith.edu.au Research is ongoing to develop more robust and efficient catalytic systems, including heterogeneous catalysts like copper(I) oxide on various supports, which offer advantages in terms of reusability and ease of separation. digitellinc.comnih.gov Ligand development, such as the use of L-proline, has also been shown to promote these reactions under milder conditions. digitellinc.comnih.gov
Future derivatization of this compound will likely leverage these advanced synthetic methods to introduce additional functionalities. The presence of chloro and fluoro substituents offers sites for further modification through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the creation of a diverse library of multifunctional probes based on this core scaffold.
Table 1: Comparison of Synthetic Methodologies for Aryl Azides
| Method | Advantages | Disadvantages | Emerging Innovations |
| Diazotization-Azidation | Readily available starting materials (anilines). researchgate.net | Use of strong acids and low temperatures; potentially hazardous diazonium intermediates. researchgate.net | In-situ diazotization/azidation in water; use of ionic liquids. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Effective for activated aryl halides/fluorides. | Requires harsh conditions; limited to electron-deficient rings. | Microwave-assisted and flow-based SNAr reactions. |
| Copper-Catalyzed Azidation | Broad substrate scope (aryl halides, boronic acids); milder conditions. researchgate.netnih.gov | Potential for catalyst contamination of the product. | Heterogeneous and reusable copper catalysts; ligand-free systems. digitellinc.comnih.gov |
| Flow Chemistry | Enhanced safety and process control; high efficiency and purity. acs.orgacs.org | Requires specialized equipment; initial setup costs. | Monolithic reagents; multi-step automated synthesis. rsc.orgnih.gov |
Exploration of Novel Bioorthogonal Reactions Beyond Current Paradigms
For decades, the azide group has been a cornerstone of bioorthogonal chemistry, primarily through the Staudinger ligation and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), often termed "click chemistry". nih.gov While powerful, these reactions have limitations. The cytotoxicity of copper catalysts can be a concern for in-vivo applications of CuAAC, and the kinetics of SPAAC can be slow for certain applications. nih.gov this compound, with its photoactivatable azide, is an ideal candidate for exploring the next generation of bioorthogonal reactions.
A major area of future research is the development of photo-click chemistry . Upon UV irradiation, aryl azides like this compound generate highly reactive nitrene intermediates. researchgate.netresearchgate.net These nitrenes can undergo a variety of reactions, including C-H insertion, to form stable covalent bonds with nearby molecules, a process utilized in photoaffinity labeling (PAL). nih.gov The halogen substituents on the benzene (B151609) ring of this compound can be used to fine-tune the reactivity and photophysical properties of the resulting nitrene.
Furthermore, research is moving towards alternatives to the classic ligation chemistries . This includes the development of phosphine (B1218219) reagents for Staudinger-type reactions that proceed more rapidly or under different conditions, and the exploration of reactions that are orthogonal not only to biological systems but also to existing click chemistries. nih.govcreativepegworks.com This would allow for multi-target labeling within the same biological system. The unique electronic properties conferred by the chloro and fluoro groups on this compound could be exploited to achieve selective reactivity in these novel bioorthogonal systems. For instance, electron-withdrawing groups can enhance the reactivity of aryl azides in certain cycloadditions or Staudinger reactions. rsc.org
Integration with High-Throughput Screening and Automation in Chemical Biology Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands of compounds. nih.gov The integration of functionalized aryl azides like this compound with HTS and automation promises to accelerate the identification of new bioactive molecules and the elucidation of their mechanisms of action.
Photoaffinity labeling (PAL) , which utilizes the light-induced reactivity of the azide group, is particularly well-suited for HTS workflows. nih.gov A small molecule probe derived from this compound can be incubated with a complex biological sample (e.g., cell lysate or intact cells), and upon UV irradiation, will covalently bind to its interacting partners. nih.gov The addition of a reporter tag (like biotin (B1667282) or a fluorescent dye), either before or after crosslinking via a clickable handle, allows for the enrichment and identification of target proteins. griffith.edu.au
The future of this field lies in the full automation of the PAL workflow . This includes robotic handling of multi-well plates for incubation and irradiation, automated affinity purification of cross-linked proteins, and direct integration with mass spectrometry for protein identification. Such automated platforms would dramatically increase the throughput of target discovery experiments. The defined structure of this compound provides a reliable scaffold for creating the sophisticated probes needed for these automated systems.
Table 2: Role of this compound in a Hypothetical Automated HTS-PAL Workflow
| Step | Action | Role of this compound Derivative | Automation Potential |
| 1. Probe Incubation | A library of compounds is incubated with cells in multi-well plates. | The derivative acts as a photoaffinity probe to bind to its cellular target. | Fully automatable with liquid handling robotics. |
| 2. Photocrosslinking | Plates are exposed to UV light to induce covalent bond formation. | The azide group forms a reactive nitrene, crosslinking the probe to its target protein. | Automatable with plate-based UV irradiation systems. |
| 3. Lysis & Tagging | Cells are lysed, and a reporter tag is attached via click chemistry. | The probe contains a handle (e.g., alkyne) for bioorthogonal ligation of the reporter. | Fully automatable with robotic liquid handlers. |
| 4. Affinity Purification | Target proteins are captured using the reporter tag (e.g., streptavidin beads). | The covalently attached probe ensures co-purification of the target protein. | Automatable using magnetic bead separators. |
| 5. Identification | Proteins are digested and identified by mass spectrometry. | The identified protein is the target of the original probe. | Direct integration of purification with automated mass spectrometry. |
Advanced Computational Methods for Predictive Chemistry of Aryl Azides
Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules and guiding experimental design. For a reactive species like this compound, advanced computational methods can provide invaluable insights into its properties and reaction mechanisms, saving significant time and resources in the laboratory.
Density Functional Theory (DFT) calculations are being used to predict the reactivity of aryl azides. researchgate.netnih.gov These calculations can determine the electronic structure, orbital energies (HOMO/LUMO), and charge distribution of the molecule, which in turn dictate its reactivity in processes like cycloadditions. researchgate.net For this compound, DFT can model how the electron-withdrawing chloro and fluoro substituents influence the electrophilicity of the azide group, and thus its reaction rates with different partners.
A particularly important area of computational study is the prediction of nitrene formation and reactivity . nih.govrsc.org Upon photolysis, the aryl azide can form either a singlet or a triplet nitrene, each with distinct reactivity patterns. Computational models can predict the energy barrier for nitrogen extrusion and the likely spin state of the resulting nitrene. rsc.org This allows researchers to anticipate whether the nitrene will favor insertion into C-H or O-H bonds (typical of singlet nitrenes) or radical-type reactions (more common for triplet nitrenes). Such predictive power is crucial for designing more efficient and selective photoaffinity probes.
Future computational work will likely involve machine learning models trained on large datasets of experimental and calculated azide reactivity to predict the outcomes of reactions with even greater accuracy.
Synergistic Approaches in Materials Science and Interdisciplinary Chemical Research
The unique properties of this compound extend beyond biological applications into the realm of materials science. The azide group serves as a versatile chemical handle for modifying surfaces and synthesizing novel polymers, while the fluorine substituent can impart desirable properties such as thermal stability and hydrophobicity.
One emerging application is the creation of functionalized polymers and surfaces . Aryl azides can be used as chain-end functional groups in polymer synthesis or as photo-crosslinkers to create polymer networks. rsc.orgnih.gov For example, a polymer chain could be terminated with a 4-azido-2-chloro-1-fluorophenyl group. This "azide-terminated" polymer could then be grafted onto a surface or cross-linked with other polymer chains through either thermal or photochemical activation of the azide. The presence of fluorine in the resulting material can enhance its chemical resistance and modify its surface energy.
The ability to be activated by light makes this compound particularly useful for photopatterning of surfaces. A substrate could be coated with a material that reacts with the nitrene generated from the azide. By irradiating specific areas of the surface through a mask, a pattern of covalently attached molecules can be created, with applications in microelectronics, sensor development, and the creation of patterned cell culture substrates.
The true potential of this compound lies in synergistic and interdisciplinary research . For instance, a material created using this compound as a crosslinker could be designed to have specific mechanical properties (materials science) and then patterned with bioactive molecules (chemical biology) to create advanced biomaterials for tissue engineering or biosensors. The convergence of these fields, enabled by versatile chemical tools like this compound, will undoubtedly drive future innovation.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 4-Azido-2-chloro-1-fluorobenzene in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use vapor respirators, nitrile gloves, safety goggles, and full-body protective clothing to minimize exposure to azides, which are shock-sensitive .
- Engineering Controls : Install fume hoods or closed systems to prevent inhalation of volatile compounds. Ensure emergency showers and eyewash stations are accessible .
- Storage : Store in a cool, dry, and well-ventilated area away from reducing agents or heat sources to avoid decomposition or explosive hazards. Regularly monitor storage conditions, as prolonged degradation may increase toxicity .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Diazotization-Azidation : Start with 2-chloro-1-fluoro-4-nitrobenzene. Reduce the nitro group to an amine, followed by diazotization with NaNO₂/HCl, and substitute with NaN₃ to introduce the azide group. Purify via column chromatography (hexane/ethyl acetate) .
- Cross-Coupling : Adapt Suzuki-Miyaura coupling (as seen in polyhalobenzene derivatives) using Pd catalysts and aryl boronic esters. Optimize solvent (THF or DMF) and temperature (80–100°C) to stabilize the azide group during reaction .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use -NMR to confirm fluorine position (δ ≈ -110 ppm for para-F) and -NMR to identify azide-related shifts (C-N₃ at ~120 ppm) .
- IR : Detect the azide stretch (sharp peak ~2100 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns, especially if conflicting spectral data arise .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during the characterization of this compound derivatives?
- Methodological Answer :
- Triangulation : Cross-validate using multiple techniques (e.g., NMR, IR, HRMS) and compare with computational predictions (DFT for vibrational frequencies or chemical shifts) .
- Isotopic Labeling : Synthesize -labeled azides to distinguish azide peaks from overlapping signals in complex mixtures .
- Crystallographic Analysis : Resolve ambiguities in substitution patterns via single-crystal X-ray diffraction, particularly for regioisomeric byproducts .
Q. What strategies mitigate thermal instability during reactions involving this compound?
- Methodological Answer :
- Temperature Control : Conduct reactions below 50°C to prevent azide decomposition. Use ice baths for exothermic steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require degassing to avoid unintended side reactions with trace moisture .
- Additives : Introduce stabilizing agents like Cu(I) salts (e.g., CuBr) to suppress radical pathways that degrade azides .
Q. How can computational modeling aid in predicting the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- DFT Calculations : Model transition states for Huisgen cycloaddition with alkynes to predict regioselectivity (1,4- vs. 1,5-triazole formation) .
- MD Simulations : Assess solvent effects on reaction kinetics (e.g., DMSO vs. water) and azide group stability over time .
- QSAR Studies : Correlate substituent electronic effects (Cl/F) with reaction rates to design derivatives with optimized click reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported azide stability across studies?
- Methodological Answer :
- Contextual Variables : Replicate experiments under identical conditions (solvent purity, temperature, light exposure) to isolate stability factors. For example, trace metals in solvents may catalyze decomposition .
- Accelerated Aging Studies : Expose the compound to stress conditions (heat, UV light) and monitor degradation via HPLC or TGA to establish stability thresholds .
- Literature Meta-Analysis : Compare degradation rates across studies, adjusting for methodological differences (e.g., azide concentration, analytical techniques) .
Physicochemical Properties Reference Table
*Based on structurally similar 1-bromo-4-chloro-2-fluorobenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
